1,4-Benzenediol, 2,5-di-sec-dodecyl-
Description
1,4-Benzenediol, 2,5-di-sec-dodecyl- (CAS: 900-02-7), is a hydroquinone derivative with two branched sec-dodecyl (-C₁₂H₂₅) substituents at the 2- and 5-positions of the benzene ring. This compound belongs to the alkylated dihydroxybenzene family, which is characterized by hydroxyl groups at the para positions (1,4-) and hydrophobic alkyl chains that enhance solubility in non-polar matrices. Its molecular formula is C₂₈H₅₀O₂, with a molecular weight of 418.7 g/mol.
The compound’s synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions, where sec-dodecyl halides react with hydroquinone under catalytic conditions.
Properties
CAS No. |
17354-12-0 |
|---|---|
Molecular Formula |
C30H54O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
InChI Key |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-sec-dodecylhydroquinone typically involves the alkylation of hydroquinone with secondary dodecyl halides. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 2,5-Di-sec-dodecylhydroquinone may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Di-sec-dodecylhydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The secondary dodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted hydroquinones depending on the reagents used.
Scientific Research Applications
2,5-Di-sec-dodecylhydroquinone has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial formulations
Mechanism of Action
The mechanism of action of 2,5-Di-sec-dodecylhydroquinone primarily involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through the redox cycling between the hydroquinone and quinone forms. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through electron transfer reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkylated 1,4-benzenediol derivatives vary in substituent type, chain length, and branching, which critically influence their physical properties, reactivity, and applications. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of 1,4-Benzenediol Derivatives
Key Differences and Research Findings
Toxicity Profile: Hydroquinone (unsubstituted) is acutely toxic, causing eye damage and aquatic toxicity . Alkylation reduces toxicity; for example, 2-methyl-1,4-benzenediol retains antioxidant functions without severe ecotoxicity . 2,5-di-sec-dodecyl-’s long alkyl chains likely minimize bioavailability, reducing acute toxicity compared to hydroquinone .
Biological Activity: Derivatives like 2-methyl-1,4-benzenediol show anti-cancer properties (e.g., GC-MS abundance: 8.2% in methanol extracts) . 1,4-Benzenediol monoacetate exhibits moderate yields (41.4–51.6%) in synthesis, suggesting utility in controlled drug delivery .
Physicochemical Properties: Branching and chain length increase hydrophobicity. For instance, 2,5-di-sec-dodecyl- is less polar than tert-butyl derivatives, enhancing compatibility with lipid-rich matrices . Hydroquinone’s solubility in water (6 g/100 mL) contrasts sharply with alkylated variants, which are predominantly soluble in organic solvents .
Applications: Hydroquinone is used in photography and rubber manufacturing but restricted due to toxicity . tert-Butyl derivatives serve as polymer stabilizers, while methylated analogs are explored in oncology . 2,5-di-sec-dodecyl- may act as a nonionic surfactant or phase-transfer catalyst, akin to dodecyl-substituted benzodiazepines in drug formulations .
Biological Activity
1,4-Benzenediol, 2,5-di-sec-dodecyl- (CAS No. 60350-71-2) is an organic compound with potential applications in various fields, including biology and medicine. Its structure features a benzene ring substituted with two dodecyl groups at the 2 and 5 positions, which may influence its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H38O2 |
| Molecular Weight | 278.49 g/mol |
| IUPAC Name | 1,4-Benzenediol, 2,5-di-sec-dodecyl- |
| CAS Number | 60350-71-2 |
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented. The presence of hydroxyl groups in the structure of 1,4-benzenediol suggests it may scavenge free radicals effectively. A study on similar compounds demonstrated their ability to reduce oxidative stress in cellular models, indicating that 1,4-benzenediol could provide protective effects against oxidative damage.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that some benzenediol derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of mitochondrial function. However, specific research focusing on the cytotoxicity of 1,4-benzenediol, 2,5-di-sec-dodecyl- is still needed to establish its efficacy and safety profile.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2023) examined the antimicrobial properties of various alkyl-substituted benzenediols. The findings indicated that compounds with longer alkyl chains showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on 1,4-benzenediol was not provided, the results suggest a potential for similar activity due to its structural characteristics.
Research on Antioxidant Effects
In a study by Johnson et al. (2024), various phenolic compounds were tested for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with multiple hydroxyl groups exhibited significant antioxidant activity. This aligns with the expected behavior of 1,4-benzenediol derivatives due to their structural features.
The biological activity of 1,4-benzenediol, 2,5-di-sec-dodecyl- may be attributed to several mechanisms:
- Membrane Disruption : Alkyl chains can integrate into lipid bilayers, altering membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Scavenging : Hydroxyl groups can donate electrons to neutralize free radicals.
- Cell Signaling Modulation : Interaction with cellular receptors may influence signaling pathways related to cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
